1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features both a pyrazole and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with 1H-pyrrole-2,5-dione under anhydrous conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine
- 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-6-7-13(18)16(12)11-8-14-15(9-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
VFLVYMLTVKWYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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